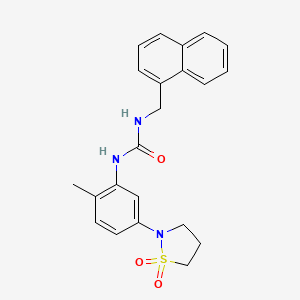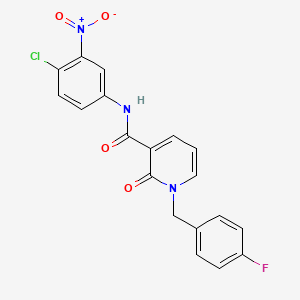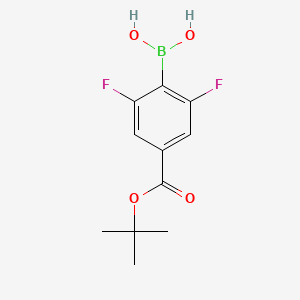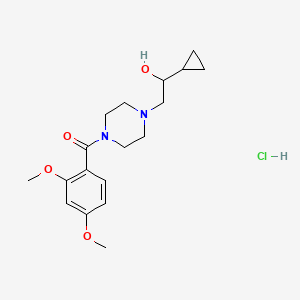
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O4 and its molecular weight is 370.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
A study detailed the synthesis and evaluation of piperazine derivatives, including those structurally similar to the compound , for their anticancer and antituberculosis properties. Notably, certain derivatives exhibited significant activity against both tuberculosis bacteria and human breast cancer cells, suggesting potential therapeutic applications for these compounds in treating both infectious diseases and cancer (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Molecular Interactions and Antagonist Activities
Another research focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the importance of piperazine derivatives in understanding receptor-ligand interactions and developing new pharmacological agents. This study provides a foundation for designing drugs with specific receptor affinities, potentially including the modulation of cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Therapeutic Potential
Research on the synthesis of piperazinyl methanones with potential therapeutic applications, such as inhibitors of α-glucosidase, indicates the chemical versatility and potential medicinal value of these compounds. Some derivatives showed considerable inhibitory activity, suggesting a pathway for developing new treatments for conditions like diabetes (Muhammad Athar Abbasi et al., 2019).
Antitubercular Activities Optimization
A study on the optimization of antitubercular activities in cyclopropyl methanols, structurally related to the query compound, revealed several compounds with significant activity against Mycobacterium tuberculosis. This research underlines the potential of these derivatives in treating tuberculosis, particularly strains resistant to conventional drugs (S. S. Bisht et al., 2010).
HIV Entry Inhibition
Research on 873140, a potent allosteric noncompetitive antagonist of the CCR5 receptor, showcases the potential of certain piperazine derivatives in inhibiting HIV entry. The detailed mechanism of action provides insights into the development of new HIV therapies (C. Watson et al., 2005).
Propiedades
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-14-5-6-15(17(11-14)24-2)18(22)20-9-7-19(8-10-20)12-16(21)13-3-4-13;/h5-6,11,13,16,21H,3-4,7-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUZQZLXSDWZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

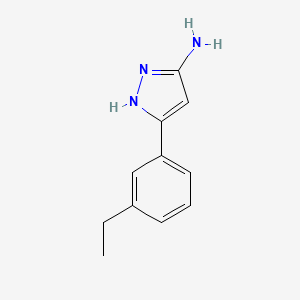
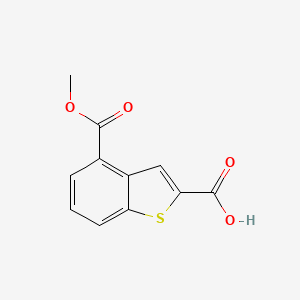
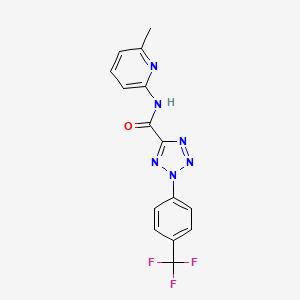
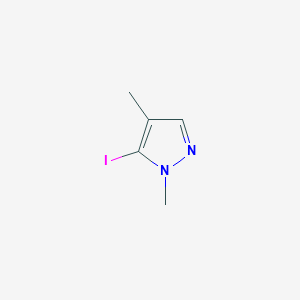
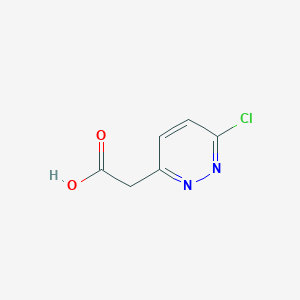
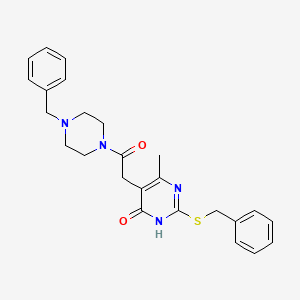
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2918771.png)
![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr](/img/structure/B2918773.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2918775.png)

